molecular formula C16H13ClN4O B12024436 3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12024436
M. Wt: 312.75 g/mol
InChI Key: ZINHQJSMNLUJAS-VCHYOVAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-methoxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

4-chloro-N-[(E)-(3-methoxyphenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C16H13ClN4O/c1-22-12-6-4-5-11(9-12)10-18-20-16-14-8-3-2-7-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+

InChI Key

ZINHQJSMNLUJAS-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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